8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor binding affinity cAMP inhibition

8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549042-03-5) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. Identified through high-throughput screening of a GPCR-focused library, it functions as a selective δ opioid receptor (DOR) agonist with a bias toward G-protein signaling over β-arrestin-2 recruitment.

Molecular Formula C14H13FN4O3
Molecular Weight 304.28 g/mol
CAS No. 2549042-03-5
Cat. No. B6443727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2549042-03-5
Molecular FormulaC14H13FN4O3
Molecular Weight304.28 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)C3=NC4=C(O3)C=C(C=C4)F
InChIInChI=1S/C14H13FN4O3/c15-8-1-2-9-10(7-8)22-13(16-9)19-5-3-14(4-6-19)11(20)17-12(21)18-14/h1-2,7H,3-6H2,(H2,17,18,20,21)
InChIKeyBGXYIDXFENTVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Novel δ Opioid Receptor Agonist Chemotype for Pain and CNS Research


8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549042-03-5) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. Identified through high-throughput screening of a GPCR-focused library, it functions as a selective δ opioid receptor (DOR) agonist with a bias toward G-protein signaling over β-arrestin-2 recruitment [1]. The compound features a fluorinated benzoxazole moiety attached to a spirocyclic hydantoin core, possesses a molecular formula of C14H13FN4O3 and a molecular weight of 304.28 g/mol . It is primarily distributed as a research reagent with a typical purity of 95% .

Why Generic Substitution of 8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Fails in DOR-Targeted Research


Close structural analogs within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype exhibit divergent pharmacological profiles. Subtle variations in the N-8 substituent drastically alter DOR binding affinity, functional potency, and, critically, DOR-over-MOR selectivity [1]. For instance, the 6-fluoro-1,3-benzoxazol-2-yl derivative (Compound 1) demonstrates a 9.6-fold binding selectivity for DOR over MOR, whereas a closely related analog (Compound 3, with a different N-8 substituent) shows a non-selective 0.7-fold preference, effectively making it a dual DOR/MOR ligand [1]. Such differences preclude simple generic substitution, as replacement with an analog can fundamentally alter a study's target engagement profile, introduce off-target MOR-mediated effects, and compromise experimental reproducibility in pain, neuropsychiatric, or alcohol use disorder models [1]. Furthermore, this novel chemotype avoids the SNC80-like diarylpiperazine scaffold, which is associated with seizure liabilities and rapid tachyphylaxis in vivo [1].

Quantitative Differentiation Evidence for 8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Superior DOR Binding Affinity and Functional Potency Over In-Class Analogs

Among the three characterized 1,3,8-triazaspiro[4.5]decane-2,4-dione hits, the 6-fluoro-1,3-benzoxazol-2-yl derivative (Compound 1) exhibits the highest binding affinity (Ki = 52 nM) and the greatest functional potency in a cAMP inhibition assay (IC50 = 29 nM) at the human DOR [1]. It outperforms Compound 2 (Ki = 92 nM, IC50 = 103 nM) and Compound 3 (Ki = 138 nM, IC50 = 93 nM) [1]. In the β-arrestin-2 recruitment assay, Compound 1 also demonstrates superior potency (EC50 = 167 nM) compared to Compound 2 (EC50 = 321 nM) and Compound 3 (EC50 = 623 nM) [1].

δ opioid receptor binding affinity cAMP inhibition analgesic discovery

Unmatched DOR-over-MOR Selectivity Profile Versus Structural Analogs

The target compound achieves the highest DOR-over-MOR selectivity within its series, with 9.6-fold selectivity in binding and 137-fold selectivity in cAMP functional assays [1]. In contrast, Compound 2 shows only 2.7-fold binding selectivity and 40-fold cAMP selectivity, while Compound 3 is essentially non-selective (0.7-fold binding, 17-fold cAMP) [1]. A broad GPCR counter-screen (gpcrMAX panel) confirmed that the target compound does not exhibit significant agonist or antagonist activity against 167 other GPCRs, including the μ, κ, and nociceptin opioid receptors, at a 10 μM concentration [1].

receptor selectivity μ opioid receptor off-target screening drug safety

In Vivo Anti-Allodynic Efficacy Validated in an Inflammatory Pain Model

The target compound is the only member of the series tested in vivo for analgesic-like activity. In a complete Freund's adjuvant (CFA)-induced inflammatory pain model in C57BL/6 mice, administration of the target compound (30 mg/kg, i.p.) produced a significant reversal of mechanical allodynia [1]. This in vivo efficacy distinguishes it from Compounds 2 and 3, which were not advanced to in vivo testing due to their inferior in vitro profiles [1]. The compound was effective in both male and female mice, demonstrating a lack of sex-dependent variability in this model [1].

inflammatory pain mechanical allodynia in vivo efficacy preclinical analgesia

Novel Chemotypic Differentiation from SNC80-Class DOR Agonists

The target compound embodies a new chemotype structurally distinct from the SNC80/diarylpiperazine class of DOR agonists that have repeatedly failed in clinical trials due to seizure induction and tachyphylaxis [1]. Unlike SNC80, which is a strong β-arrestin-2 recruiter, the target compound exhibits a slight G-protein bias (bias factor = 1.6) with only 65% efficacy in β-arrestin-2 recruitment relative to Leu⁵-enkephalin [1]. This bias profile is hypothesized to correlate with a reduced seizure liability, a key differentiator for procurement decisions [1].

chemotype β-arrestin bias seizure liability tachyphylaxis

High-Value Application Scenarios for 8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


DOR-Mediated Analgesic Drug Discovery Without MOR Off-Target Liability

This compound is ideally suited as a lead or tool compound in analgesic drug discovery programs aimed at the δ opioid receptor. With 137-fold functional selectivity over the μ opioid receptor, it enables researchers to probe DOR-mediated analgesia while minimizing confounding effects from MOR activation, such as respiratory depression, constipation, and abuse potential [1]. Its demonstrated efficacy in the CFA inflammatory pain model provides a validated starting point for structure-activity relationship (SAR) studies and lead optimization [1].

Functional Selectivity and G-Protein Bias Research at the DOR

The compound's slight G-protein bias (bias factor = 1.6) and low β-arrestin-2 efficacy relative to endogenous ligands makes it a valuable tool for dissecting signaling pathways downstream of the DOR [1]. Researchers investigating the therapeutic relevance of G-protein versus β-arrestin signaling in DOR pharmacology can use this compound as a biased agonist probe, particularly in comparative studies against unbiased or β-arrestin-biased DOR agonists like SNC80 [1].

Neuropsychiatric and Alcohol Use Disorder Research Requiring DOR Selectivity

The DOR has been preclinically validated as a target for anxiety, depression, and alcohol use disorder [1]. The compound's clean selectivity profile—confirmed inactive against 167 GPCR off-targets—makes it a reliable chemical probe for investigating DOR function in behavioral neuroscience models without the confounding influence of cross-reactivity with related opioid or aminergic receptors [1]. Its structural novelty relative to failed clinical candidates offers an alternative chemotype for target validation studies.

Medicinal Chemistry Optimization Using a Structurally Distinct Scaffold

As a representative of a novel chemotype that is structurally unrelated to the SNC80/diarylpiperazine class, this compound provides medicinal chemists with a fresh starting point for scaffold hopping and lead diversification [1]. The 1,3,8-triazaspiro[4.5]decane-2,4-dione core combined with the 6-fluoro-1,3-benzoxazol-2-yl substituent represents a modular architecture that can be systematically modified to explore SAR around DOR affinity, selectivity, and signaling bias [1].

Quote Request

Request a Quote for 8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.